(2E)-2-(1-{5-[(3-methylbutoxy)methyl]-2-oxotetrahydrofuran-3-yl}propan-2-ylidene)hydrazinecarbothioamide (non-preferred name)
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Overview
Description
[1-[5-(3-methylbutoxymethyl)-2-oxo-3-oxolanyl]propan-2-ylideneamino]thiourea is a gamma-lactone.
Scientific Research Applications
Antimicrobial and Antiviral Activities
Compounds similar to (2E)-2-(1-{5-[(3-methylbutoxy)methyl]-2-oxotetrahydrofuran-3-yl}propan-2-ylidene)hydrazinecarbothioamide have been investigated for their antimicrobial and antiviral properties. For example, thiosemicarbazone compounds and their nickel(II) complexes demonstrated potential antimicrobial activities (AlJahdali, 2013). Additionally, derivatives of hydrazinecarbothioamide showed antiviral activity against certain cell cultures (Karki et al., 2012).
Anticancer Potential
These compounds have also been evaluated for their anticancer potential. For instance, N(4)-Alkyl Substituted 5-Methoxyisatin Thiosemicarbazones showed moderate anticancer activity in micromolar concentrations against various cancer cell lines (Chaudhary et al., 2023). Similarly, nickel(II) complexes with isatin thiosemicarbazone derivatives were found to exhibit anticancer properties, particularly against human colorectal carcinoma cell lines (Ali et al., 2014).
DNA Binding and Cleavage Activities
These compounds have also been shown to interact with DNA, as demonstrated in studies on platinum(II) and palladium(II) complexes of isatin thiosemicarbazone derivatives. These interactions suggest potential uses in anticancer therapies, as they can bind and cleave DNA in cancer cells (Ali et al., 2014); (Ali et al., 2017).
Chemical Synthesis and Molecular Docking
The chemical synthesis of these compounds and their molecular docking studies are crucial for understanding their potential as antitubercular agents, as well as for evaluating their interactions with biological targets (Mogle et al., 2016).
properties
Molecular Formula |
C14H25N3O3S |
---|---|
Molecular Weight |
315.43 g/mol |
IUPAC Name |
[(E)-1-[5-(3-methylbutoxymethyl)-2-oxooxolan-3-yl]propan-2-ylideneamino]thiourea |
InChI |
InChI=1S/C14H25N3O3S/c1-9(2)4-5-19-8-12-7-11(13(18)20-12)6-10(3)16-17-14(15)21/h9,11-12H,4-8H2,1-3H3,(H3,15,17,21)/b16-10+ |
InChI Key |
DHJWXOMBAMDTBA-MHWRWJLKSA-N |
Isomeric SMILES |
CC(C)CCOCC1CC(C(=O)O1)C/C(=N/NC(=S)N)/C |
SMILES |
CC(C)CCOCC1CC(C(=O)O1)CC(=NNC(=S)N)C |
Canonical SMILES |
CC(C)CCOCC1CC(C(=O)O1)CC(=NNC(=S)N)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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